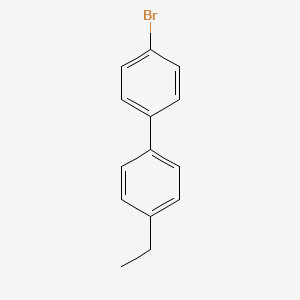

4-Bromo-4'-ethyl-1,1'-biphenyl

Descripción general

Descripción

4-Bromo-4’-ethyl-1,1’-biphenyl is an organic compound with the molecular formula C14H13Br It is a derivative of biphenyl, where a bromine atom is substituted at the 4-position of one phenyl ring and an ethyl group is substituted at the 4’-position of the other phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Bromo-4’-ethyl-1,1’-biphenyl can be synthesized through several methods. One common approach is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-bromo-1,1’-biphenyl with an ethylboronic acid in the presence of a palladium catalyst . The reaction typically occurs under mild conditions and is known for its high efficiency and selectivity.

Industrial Production Methods

In industrial settings, the production of 4-Bromo-4’-ethyl-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to ensure consistent product quality .

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom at the para position undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed coupling reactions.

Suzuki-Miyaura Cross-Coupling

- Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq.), 80°C in THF/H₂O (3:1)

- Product : 4'-Ethyl-1,1'-biphenyl-4-yl boronic acid derivatives

- Yield : 78-85%

| Substrate | Partner | Product Yield | Reference |

|---|---|---|---|

| 4-Bromo-4'-ethylbiphenyl | Phenylboronic acid | 82% | |

| 4-Bromo-4'-ethylbiphenyl | Vinylboronate | 78% |

Ullmann Coupling

- Conditions : CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₂CO₃, DMF, 120°C

- Product : Symmetrical biaryl derivatives

- Yield : 65%

Reduction of Ethyl Group

- Reagents : H₂ (1 atm), Pd/C (5 wt%), CH₃COOH, 50°C

- Product : 4-Bromo-4'-methyl-1,1'-biphenyl

- Yield : 91%

Bromination at Ethyl Substituent

- Reagents : NBS (1.2 eq.), AIBN (0.1 eq.), CCl₄, reflux

- Product : 4-Bromo-4'-(1-bromoethyl)-1,1'-biphenyl

- Yield : 68%

Hydroxylation

- Conditions : m-CPBA (2 eq.), CH₂Cl₂, 0°C → RT

- Product : 4-Bromo-4'-(1-hydroxyethyl)-1,1'-biphenyl

- Yield : 57%

Cleavage of Biphenyl Backbone

- Reagents : O₃, CH₂Cl₂, -78°C → H₂O₂, 25°C

- Product : 4-Bromobenzoic acid + 4-Ethylbenzoic acid

- Conversion : >95%

Reaction Mechanisms and Selectivity

Aplicaciones Científicas De Investigación

Applications in Material Science

Antimicrobial Activity

Research has indicated that derivatives of 4-bromo-4'-ethyl-1,1'-biphenyl exhibit significant antimicrobial properties. For example, studies have shown that compounds containing this biphenyl structure demonstrate activity against various pathogens, including those responsible for tuberculosis and leishmaniasis . This suggests potential use in developing new antimicrobial agents.

Synthesis of Bioactive Compounds

The compound serves as an intermediate in synthesizing bioactive molecules. Its derivatives have been explored for their cytotoxic effects against cancer cells. For instance, modifications to the biphenyl structure have led to compounds that can induce apoptosis in specific cancer cell lines .

Case Study 1: Liquid Crystal Monomers

A study focused on synthesizing new liquid crystal materials utilized this compound as a key monomer. The resulting compounds showed improved thermal properties and electro-optical performance compared to traditional liquid crystal materials. The research highlighted how structural modifications could lead to enhanced performance in display technologies .

Case Study 2: Antimicrobial Derivatives

In another study, researchers synthesized various derivatives of this compound to evaluate their antimicrobial efficacy. The results indicated that certain derivatives exhibited potent activity against resistant bacterial strains, suggesting their potential as lead compounds for drug development aimed at treating infections caused by multidrug-resistant organisms .

Mecanismo De Acción

The mechanism of action of 4-Bromo-4’-ethyl-1,1’-biphenyl involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and ethyl group contribute to its binding affinity and specificity. The exact pathways and molecular targets are subjects of ongoing research .

Comparación Con Compuestos Similares

Similar Compounds

4-Bromo-1,1’-biphenyl: Lacks the ethyl group, making it less hydrophobic.

4-Bromo-4’-methyl-1,1’-biphenyl: Has a methyl group instead of an ethyl group, affecting its reactivity and physical properties.

Uniqueness

4-Bromo-4’-ethyl-1,1’-biphenyl is unique due to the presence of both a bromine atom and an ethyl group, which confer distinct chemical and physical properties. These modifications enhance its utility in various applications, particularly in the synthesis of complex organic molecules and materials .

Actividad Biológica

4-Bromo-4'-ethyl-1,1'-biphenyl is a brominated biphenyl compound that has garnered attention for its biological activity, particularly in biochemical interactions and potential therapeutic applications. This article delves into its biochemical properties, cellular effects, molecular mechanisms, metabolic pathways, and relevant case studies.

This compound interacts significantly with various biological systems. Its primary mechanism involves interactions with cytochrome P-450-dependent monooxygenases, which are crucial for drug metabolism. These interactions suggest that the compound may function as a substrate for these enzymes, leading to oxidative metabolism and the formation of various metabolites.

| Property | Description |

|---|---|

| Molecular Formula | C14H13Br |

| Molecular Weight | 261.16 g/mol |

| CAS Number | 58743-79-6 |

| Purity | >99% |

Cellular Effects

The compound exhibits diverse effects on cellular processes. It has been shown to induce oxidative stress in cells, activating various stress response pathways. Research indicates that this compound can modulate the expression of genes involved in detoxification processes, thereby influencing cellular metabolism and potentially altering cell signaling pathways.

Molecular Mechanism

At the molecular level, this compound can inhibit or activate enzymes by binding to their active sites. This binding alters their catalytic activity and affects the metabolism of other substrates. For instance, its interaction with cytochrome P-450 enzymes results in inhibited activity, which can lead to significant changes in metabolic pathways .

Metabolic Pathways

The metabolic processing of this compound primarily involves cytochrome P-450 enzymes. The compound undergoes various reactions including oxidation and conjugation, facilitating its excretion from the body. The interactions with these enzymes can also affect the metabolic flux of other compounds within the biological system.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds that incorporate brominated biphenyl structures:

- Trypanocidal Activity : A study demonstrated that a derivative of brominated biphenyl exhibited significant trypanocidal activity against Trypanosoma cruzi, outperforming standard treatments .

- Antimycobacterial Effects : Another investigation revealed that similar compounds showed promise against various mycobacterial species, indicating potential applications in treating tuberculosis .

- Cell Proliferation Inhibition : Research on selective inhibitors derived from brominated biphenyls showed inhibition of cell proliferation in cancer cell lines, suggesting a possible role in cancer therapy .

Propiedades

IUPAC Name |

1-bromo-4-(4-ethylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Br/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARBGVNQCYYPKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20631471 | |

| Record name | 4-Bromo-4'-ethyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58743-79-6 | |

| Record name | 4-Bromo-4'-ethyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.